2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one
Overview
Description
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is a cyclic ketone with the molecular formula C₁₈H₃₂O. This compound is known for its presence in the essential oils of various plants and is commonly referred to as cubeb oil. It has a unique structure characterized by a cyclobutanone ring attached to a tetradec-5-en-1-yl chain.
Preparation Methods
The synthesis of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one involves several steps. One common method includes the reaction of cyclobutanone with a tetradec-5-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutanone ring can be opened or modified using nucleophiles such as amines or thiols.
Scientific Research Applications
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one has several scientific research applications:
Biology: The compound is found in blood plasma and is studied for its metabolic pathways and interactions within biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development and its interactions with biological targets.
Industry: It is used in the production of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The mechanism of action of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. As a cyclic ketone, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its presence in essential oils suggests potential roles in signaling and metabolic regulation .
Comparison with Similar Compounds
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one can be compared with other cyclic ketones and alkenyl-substituted compounds:
Cyclobutanone: A simpler cyclic ketone without the alkenyl chain, used in various organic synthesis reactions.
2-[(5Z)-tetradec-5-en-1-yl]cyclopentan-1-one: Similar structure but with a cyclopentanone ring instead of a cyclobutanone ring, leading to different reactivity and applications.
2-[(5Z)-tetradec-5-en-1-yl]cyclohexan-1-one: Another similar compound with a cyclohexanone ring, used in different industrial and research applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(Z)-tetradec-5-enyl]cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h9-10,17H,2-8,11-16H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFDRFJPWYWSMZ-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCC1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291668 | |
Record name | 2-[(5Z)-5-tetradecenyl]cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
173074-85-6 | |
Record name | 2-[(5Z)-5-tetradecenyl]cyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173074-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5Z)-5-tetradecenyl]cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 - 26 °C | |
Record name | (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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